C28H45ClO2
Overview
Description
The compound with the molecular formula C28H45ClO2 Cholesteryl chloroformate . It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is replaced by a chloroformate group. This compound is used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Cholesteryl chloroformate: can be synthesized through the reaction of cholesterol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Synthetic Route: Cholesterol is dissolved in an organic solvent like dichloromethane. Phosgene gas is then bubbled through the solution while maintaining a low temperature. Pyridine is added to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the product. The reaction mixture is then washed with water and dried over anhydrous sodium sulfate. .
Chemical Reactions Analysis
Cholesteryl chloroformate: undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, cholesteryl chloroformate hydrolyzes to form cholesterol and carbon dioxide.
Common Reagents and Conditions: Typical reagents include amines, alcohols, and thiols, and the reactions are usually carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature
Scientific Research Applications
Cholesteryl chloroformate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of cholesteryl derivatives, which are important intermediates in the production of liquid crystals and other advanced materials.
Biology: It is used to modify proteins and peptides by introducing cholesteryl groups, which can enhance their stability and membrane affinity.
Medicine: Cholesteryl chloroformate derivatives are investigated for their potential use in drug delivery systems, particularly for targeting lipophilic drugs to specific tissues.
Industry: It is used in the production of cholesteryl esters, which are components of liquid crystal displays and other electronic devices .
Mechanism of Action
The mechanism by which cholesteryl chloroformate exerts its effects involves the formation of covalent bonds with nucleophilic groups in target molecules. The chloroformate group reacts with hydroxyl, amino, or thiol groups to form stable carbamate, carbonate, or thiocarbonate linkages. This modification can alter the physical and chemical properties of the target molecules, enhancing their stability, solubility, or bioavailability .
Comparison with Similar Compounds
Cholesteryl chloroformate: can be compared with other cholesteryl derivatives such as:
Cholesteryl acetate: Used in the synthesis of liquid crystals but lacks the reactive chloroformate group.
Cholesteryl hemisuccinate: Used in drug delivery systems but has different solubility and stability properties.
Cholesteryl oleate: Commonly found in biological systems but does not have the same reactivity as cholesteryl chloroformate.
The uniqueness of cholesteryl chloroformate lies in its reactive chloroformate group, which allows it to form covalent bonds with a variety of nucleophiles, making it a versatile reagent in chemical synthesis and modification .
Properties
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEPTKZEXBPDLF-AWEQCRHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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